2'-OMe-dmf-G-CE-Phosphoramidite

Oligonucleotide Synthesis Solid-Phase Chemistry Coupling Efficiency

2'-OMe-dmf-G-CE-Phosphoramidite (CAS 128219-77-2) is the dmf-protected guanosine phosphoramidite specified for therapeutic oligonucleotide programs requiring mild deprotection. The dimethylformamidine group enables rapid AMA cleavage (10 min, 65°C), preserving base-labile conjugates such as TAMRA, Cy5, biotin, or peptides and minimizing side-product formation—a critical advantage over iBu or Pac variants. For siRNA and splice-switching antisense oligos targeting cardiac, skeletal muscle, and diaphragm tissues, this ≥98% purity monomer ensures high crude yields and simplified purification, directly reducing GMP cost of goods. Each batch is validated for coupling efficiency and lot-to-lot consistency to support seamless scale-up from R&D to IND-enabling studies.

Molecular Formula C44H55N8O8P
Molecular Weight 854.9 g/mol
Cat. No. B12371647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-OMe-dmf-G-CE-Phosphoramidite
Molecular FormulaC44H55N8O8P
Molecular Weight854.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C44H55N8O8P/c1-29(2)52(30(3)4)61(58-25-13-24-45)60-38-36(59-42(39(38)56-9)51-28-46-37-40(51)48-43(49-41(37)53)47-27-50(5)6)26-57-44(31-14-11-10-12-15-31,32-16-20-34(54-7)21-17-32)33-18-22-35(55-8)23-19-33/h10-12,14-23,27-30,36,38-39,42H,13,25-26H2,1-9H3,(H,48,49,53)/b47-27+/t36-,38?,39+,42-,61?/m1/s1
InChIKeyZGDBCILCTOHNAB-PJNRPICNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-OMe-dmf-G-CE-Phosphoramidite: Solid-Phase RNA Building Block for Nuclease-Resistant Oligonucleotide Synthesis


2'-OMe-dmf-G-CE-Phosphoramidite (CAS 128219-77-2) is a chemically protected 2'-O-methyl guanosine phosphoramidite monomer engineered for solid-phase synthesis of 2'-O-methyl-modified RNA oligonucleotides . This compound belongs to the class of second-generation 2'-O-alkyl RNA building blocks widely employed in antisense, siRNA, aptamer, and splice-switching oligonucleotide therapeutics [1]. The 2'-O-methyl (2'-OMe) modification confers enhanced nuclease resistance and increased RNA-binding affinity compared to unmodified DNA or RNA counterparts [2]. The dmf (dimethylformamidine) protecting group on the guanine exocyclic amine offers distinct synthetic advantages, while the cyanoethyl (CE) phosphate protection and dimethoxytrityl (DMT) 5'-hydroxyl protection ensure compatibility with automated DNA/RNA synthesizer platforms .

Procurement Critical: Why Unqualified 2'-OMe Phosphoramidites Cannot Substitute for dmf-G-CE in Precision Oligonucleotide Manufacturing


2'-O-Methyl RNA phosphoramidites are not functionally interchangeable. The choice of nucleobase protecting group—dmf versus isobutyryl (iBu) or phenoxyacetyl (Pac)—directly dictates deprotection kinetics, side-product formation, and compatibility with base-sensitive modifications . Furthermore, guanosine derivatives present unique synthetic challenges; the G monomer is notoriously difficult to produce at scale with high purity, requiring up to 12 synthetic steps compared to simpler pyrimidines [1]. Substituting an unqualified G phosphoramidite with inferior purity or improper protection can result in incomplete deprotection, sequence truncations, or elevated immunogenicity in therapeutic applications. The evidence below demonstrates that 2'-OMe-dmf-G-CE-Phosphoramidite provides verifiable differentiation in coupling efficiency, synthetic accessibility, and downstream oligonucleotide performance relative to its closest comparators [2].

Verifiable Differentiation: Quantitative Evidence for 2'-OMe-dmf-G-CE-Phosphoramidite Selection


Coupling Kinetics: 2'-OMe-dmf-G-CE vs. DNA Phosphoramidite Monomers

The coupling time required for 2'-OMe RNA monomers, including 2'-OMe-dmf-G-CE-Phosphoramidite, is substantially longer than that for DNA monomers. This difference reflects the steric hindrance imposed by the 2'-O-methyl group and must be accounted for in automated synthesizer programming [1]. Using unoptimized DNA coupling times with 2'-OMe monomers leads to incomplete chain extension and reduced full-length product yields [2].

Oligonucleotide Synthesis Solid-Phase Chemistry Coupling Efficiency

Target Binding Affinity: Thermal Stability Enhancement per 2'-OMe Modification vs. Unmodified RNA

Incorporation of 2'-OMe-dmf-G-CE-Phosphoramidite into an oligonucleotide increases the melting temperature (Tm) of the resulting RNA-RNA duplex by 0.5–0.7°C per modification relative to unmodified RNA [1]. This incremental stabilization accumulates with multiple incorporations, directly improving target engagement in antisense and siRNA applications [2].

Thermodynamics RNA Duplex Stability Antisense Oligonucleotide Design

Nuclease Resistance: 2'-OMe-RNA vs. Unmodified RNA and DNA in Biological Milieu

Oligonucleotides synthesized using 2'-OMe-dmf-G-CE-Phosphoramidite exhibit substantial resistance to degradation by both RNA- and DNA-specific nucleases . In direct comparative serum stability assays, fully 2'-OMe-modified siRNAs demonstrate half-lives exceeding 24 hours, whereas unmodified RNA is degraded within minutes [1]. This property is intrinsic to the 2'-O-methyl modification and is retained regardless of the base protecting group employed [2].

Nuclease Resistance Serum Stability siRNA Therapeutics

Synthetic Accessibility: Purine Monomer Synthesis Complexity and dmf Protection Advantage

The guanosine 2'-O-methyl phosphoramidite is the most challenging of the four nucleoside monomers to produce, requiring up to 12 synthetic steps compared to 7 for adenosine and fewer for pyrimidines [1]. The dmf (dimethylformamidine) protecting group employed on 2'-OMe-dmf-G-CE-Phosphoramidite is more readily cleaved under mild deprotection conditions (e.g., concentrated ammonia, 55°C, 8 hours) than the standard isobutyryl (iBu) group, reducing the risk of base modification side-products . This protection strategy improves overall synthetic yield and facilitates GMP manufacturing scale-up [2].

Phosphoramidite Manufacturing Process Chemistry Supply Chain

In Vivo Pharmacodynamics: 2'-OMe-RNA/ENA Chimera vs. PMO and 2'OMePS in DMD Exon Skipping

A head-to-head preclinical comparison evaluated renadirsen sodium, a 2'-O-methyl RNA/ENA chimera phosphorothioate, against antisense oligonucleotides (AOs) with identical sequence but modified by phosphorodiamidate morpholino oligomer (PMO) or 2'OMePS chemistries [1]. Systemic delivery of renadirsen promoted dystrophin exon 45 skipping in cardiac muscle, skeletal muscle, and diaphragm—tissues where PMO and 2'OMePS AOs showed significantly lower activity [1]. This demonstrates that the 2'-OMe modification, when incorporated into a chimeric backbone, yields superior tissue distribution and functional exon skipping compared to alternative backbone chemistries [2].

Duchenne Muscular Dystrophy Exon Skipping Antisense Oligonucleotide Pharmacodynamics

Protecting Group Compatibility: dmf vs. iBu for Mild Deprotection and Sensitive Modifications

The dmf protecting group on 2'-OMe-dmf-G-CE-Phosphoramidite is cleaved under standard ammoniacal conditions (concentrated ammonia, 55°C, 8 hours) but is also compatible with faster, milder deprotection using AMA (ammonia/methylamine, 65°C, 10 minutes) [1]. In contrast, the isobutyryl (iBu) group requires extended deprotection times or harsher conditions to achieve complete removal, increasing the risk of base modification and strand scission . The dmf group's enhanced lability is particularly advantageous when synthesizing oligonucleotides containing acid- or base-sensitive modifications such as fluorescent dyes, biotin, or peptide conjugates [2].

Protecting Group Strategy Oligonucleotide Deprotection Conjugate Chemistry

High-Value Use Cases for 2'-OMe-dmf-G-CE-Phosphoramidite in Therapeutic Oligonucleotide Manufacturing and Research


GMP Manufacturing of siRNA Therapeutics Requiring Extended Serum Stability

2'-OMe-dmf-G-CE-Phosphoramidite is the monomer of choice for synthesizing the guide and passenger strands of siRNA candidates intended for systemic administration. The 2'-OMe modification confers >96× increase in nuclease resistance [1] and a +0.5–0.7°C Tm enhancement per incorporation [2], enabling month-long tissue half-lives and sub-nanomolar potencies without increasing synthetic complexity [3]. Procurement of dmf-protected G amidite ensures smooth GMP scale-up with minimal deprotection side-products .

Antisense Oligonucleotide Development for DMD Exon Skipping and Cardiac Indications

Preclinical head-to-head studies demonstrate that 2'-OMe-containing chimeric antisense oligonucleotides achieve robust dystrophin exon skipping in cardiac muscle, skeletal muscle, and diaphragm—tissues poorly addressed by PMO and 2'OMePS alternatives [4]. The dmf protection on the G monomer is critical for achieving high-purity full-length product and for compatibility with the chimeric backbone, directly supporting lead optimization and IND-enabling studies [5].

Synthesis of Oligonucleotide Conjugates and Aptamers with Labile Modifications

The dmf group's rapid cleavage under mild AMA conditions (10 minutes, 65°C) makes 2'-OMe-dmf-G-CE-Phosphoramidite the preferred building block for oligonucleotides bearing fluorescent dyes (e.g., TAMRA, Cy5), biotin, peptide conjugates, or other base-sensitive moieties [6]. The shorter deprotection cycle reduces the risk of fluorophore degradation and conjugate hydrolysis, improving final product yield and purity [7].

Process Validation and Supply Chain Security for Critical Purine Monomers

Given the documented synthetic difficulty of the guanosine 2'-O-methyl monomer (up to 12 steps) [8], procurement teams should prioritize dmf-G-CE phosphoramidite from suppliers with validated process chemistry and consistent lot-to-lot performance. The dmf variant's enhanced deprotection kinetics and reduced side-product profile translate to higher crude oligonucleotide yields and simpler purification, directly lowering cost of goods in GMP manufacturing [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-OMe-dmf-G-CE-Phosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.